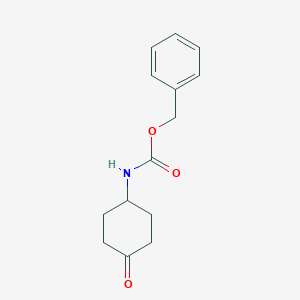

Benzyl (4-oxocyclohexyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXBIBFCJISKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562205 | |

| Record name | Benzyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-63-1 | |

| Record name | Benzyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-4-aminocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and expected analytical data for Benzyl (4-oxocyclohexyl)carbamate. As a bifunctional molecule containing a ketone and a carbamate-protected amine, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This document consolidates computed physicochemical properties and outlines a detailed, representative experimental protocol for its preparation and purification. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Compound Identification and Chemical Properties

This compound, also known by its CAS Number 16801-63-1, is a key organic building block. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine, which can be removed under various conditions, while the ketone functionality allows for a range of subsequent chemical transformations.

Nomenclature and Identifiers

| Identifier Type | Data | Reference |

| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |

| CAS Number | 16801-63-1 | [1] |

| PubChem CID | 14615292 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| SMILES | C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | [1] |

| InChIKey | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |

| Synonyms | 4-(Benzyloxycarbonylamino)cyclohexanone, N-Cbz-4-aminocyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 247.29 g/mol | [1] |

| Exact Mass | 247.12084340 Da | [1] |

| XLogP3 (Predicted) | 1.7 | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Proposed Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely documented, a robust synthesis can be proposed based on well-established reactions for N-protection of amines. The following protocol describes a representative method for its synthesis via the reaction of 4-aminocyclohexanone with benzyl chloroformate.

Synthesis of this compound

This procedure details the N-protection of 4-aminocyclohexanone using benzyl chloroformate under basic aqueous conditions.

Materials and Reagents:

-

4-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)[2]

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in 50 mL of deionized water.

-

Cooling: Cool the aqueous solution to 0 °C in an ice-water bath.

-

Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography or recrystallization.

Protocol: Column Chromatography

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate).

-

Elution: Carefully load the slurry onto the column and elute with the solvent gradient. Collect fractions based on TLC analysis.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Analytical Data

The identity and purity of the synthesized compound should be confirmed using modern spectroscopic techniques. The following table outlines the expected characteristics.

| Analytical Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch, carbamate), ~1710 cm⁻¹ (C=O stretch, ketone), ~1685 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch), ~740, 700 cm⁻¹ (Aromatic C-H bend) |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 248.12813; Predicted [M+Na]⁺: m/z 270.11007[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, -O-CH₂-Ar), δ ~5.0 ppm (br s, 1H, N-H), δ ~3.8 ppm (m, 1H, CH-N), δ ~2.1-2.6 ppm (m, 8H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 ppm (C=O, ketone), δ ~156 ppm (C=O, carbamate), δ ~136 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~67 ppm (-O-CH₂-Ar), δ ~48 ppm (CH-N), δ ~40 ppm (CH₂ adjacent to C=O), δ ~33 ppm (other CH₂) |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

The reactant, benzyl chloroformate, is toxic, corrosive, and moisture-sensitive and should be handled with extreme care in a fume hood.[2]

References

An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate (CAS: 16801-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-oxocyclohexyl)carbamate, with the CAS number 16801-63-1, is a versatile bifunctional organic compound. It incorporates a cyclohexanone moiety and a carbamate group with a benzyl protecting group (Cbz or Z). This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The cyclohexanone ring provides a rigid scaffold that can be further functionalized, while the N-Cbz group offers a stable and readily cleavable protecting group for the amine functionality. This document provides a comprehensive technical overview of its chemical properties, synthesis, purification, and potential applications in drug discovery, based on available scientific data.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the tables below.[1][2][3]

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 16801-63-1 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |

| Synonyms | 4-(Benzyloxycarbonylamino)cyclohexanone, 4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1][2] |

| SMILES | O=C(NC1CCC(=O)CC1)OCC2=CC=CC=C2 | [1] |

| InChIKey | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Physical Form | Solid, Crystalline | [2][3] |

| Melting Point | 86-87°C | [3] |

| Boiling Point (Predicted) | 427.3 ± 44.0 °C | [3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3][4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the N-protection of 4-aminocyclohexanone hydrochloride with benzyl chloroformate.

Reaction Scheme:

References

Benzyl (4-oxocyclohexyl)carbamate molecular weight and formula

This guide provides the fundamental physicochemical properties of Benzyl (4-oxocyclohexyl)carbamate, a compound of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The core molecular attributes of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C14H17NO3[1][2] |

| Molecular Weight | 247.29 g/mol [1] |

| Monoisotopic Mass | 247.12084340 Da[1] |

Molecular Composition

The structural composition of this compound is based on its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The relationship between the molecular formula and its elemental components is illustrated in the following diagram.

Caption: Elemental breakdown of this compound.

References

Benzyl (4-oxocyclohexyl)carbamate structure and synthesis

An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-N-Cbz-cyclohexanone, is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and pharmaceutical development.[1] Its structure combines a reactive cyclohexanone core with a carbamate-protected amine, making it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document provides a detailed overview of its chemical structure and a representative protocol for its synthesis via N-benzyloxycarbonylation of 4-aminocyclohexanone.

Chemical Structure and Properties

This compound is characterized by a benzyl carbamate group attached to the 4-position of a cyclohexanone ring. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. The ketone functional group provides a reactive site for further molecular elaboration.

Table 1: Physicochemical Properties and Identifiers

| Property | Data | Reference |

|---|---|---|

| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | |

| Synonyms | 4-N-Cbz-cyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| CAS Number | 16801-63-1 | [1] |

| Appearance | White to light brown crystalline solid | [1] |

| Purity (Commercial) | ≥99.0% |[2] |

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a type of Schotten-Baumann reaction, involves the acylation of the primary amine with benzyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on standard Schotten-Baumann conditions for N-Cbz protection of amines.[3]

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of water (50 mL) and dichloromethane (50 mL). If using a non-hydrochloride salt of the amine, 1.1 equivalents of base are sufficient. Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes. Ensure the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Aqueous Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine all organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes any unreacted amine and excess base, while the bicarbonate wash removes residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white crystalline solid.

Representative Data

While a specific literature-reported yield for the described synthesis was not identified, the N-benzyloxycarbonylation of amines is a high-yielding reaction. The expected purity of the final product should be high, consistent with commercially available standards.

Table 2: Representative Synthesis Data

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Expected Yield | Purity (by HPLC) |

|---|---|---|---|---|

| 4-Aminocyclohexanone HCl | 149.62 | 1.0 | N/A | N/A |

| Benzyl Chloroformate | 170.59 | 1.05 | N/A | N/A |

| this compound | 247.29 | 1.0 (Theoretical) | 85-95% | ≥99.0%[2] |

Safety Precautions

-

Benzyl chloroformate is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood.[3]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

The reaction should be performed by trained personnel in a properly equipped laboratory.

References

Spectroscopic and Synthetic Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Benzyl (4-oxocyclohexyl)carbamate. The information is intended to support research and development activities in medicinal chemistry and materials science where this compound may serve as a key building block or intermediate.

Chemical Structure and Properties

-

IUPAC Name: Benzyl N-(4-oxocyclohexyl)carbamate

-

Synonyms: N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone

-

CAS Number: 16801-63-1

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-benzyloxycarbonylation of 4-aminocyclohexanone hydrochloride. This reaction utilizes benzyl chloroformate as the protecting group source in the presence of a base to neutralize the hydrochloric acid formed.

Experimental Protocol: Synthesis

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.5 eq).

-

Benzyl chloroformate (1.1 eq) is added dropwise to the stirred reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Data

The following tables summarize the expected experimental spectroscopic data for this compound based on analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.39 - 7.30 | m | 5H | - | Ar-H |

| 5.12 | s | 2H | - | -O-CH₂ -Ph |

| 4.95 | br s | 1H | - | NH |

| 3.90 | m | 1H | - | CH -NH |

| 2.50 - 2.40 | m | 2H | - | CH₂ -C=O (axial) |

| 2.35 - 2.25 | m | 2H | - | CH₂ -C=O (equatorial) |

| 2.15 - 2.05 | m | 2H | - | CH₂ -CH-NH (axial) |

| 1.80 - 1.70 | m | 2H | - | CH₂ -CH-NH (equatorial) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 210.5 | C =O (ketone) |

| 155.8 | C =O (carbamate) |

| 136.5 | Ar-C (quaternary) |

| 128.6 | Ar-C H |

| 128.2 | Ar-C H |

| 128.1 | Ar-C H |

| 67.0 | -O-C H₂-Ph |

| 48.5 | C H-NH |

| 40.8 | C H₂-C=O |

| 33.5 | C H₂-CH-NH |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Strong, Broad | N-H Stretch |

| 3035 | Medium | Aromatic C-H Stretch |

| 2950, 2865 | Medium | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Stretch (Ketone) |

| 1690 | Strong | C=O Stretch (Carbamate) |

| 1535 | Strong | N-H Bend and C-N Stretch |

| 1250 | Strong | C-O Stretch (Carbamate) |

| 740, 695 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 248.1281 | [M+H]⁺ |

| 270.1100 | [M+Na]⁺ |

| 286.0840 | [M+K]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

IR Spectroscopy

A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The data is acquired in positive ion mode.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis processes.

Solubility Profile of Benzyl (4-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-oxocyclohexyl)carbamate is a bifunctional organic molecule featuring a carbamate group, a cyclohexanone ring, and a benzyl protecting group. Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the predicted solubility, detailed experimental protocols for its quantitative determination, and its role as a building block in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |

| Synonyms | N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone | [1][2] |

| CAS Number | 16801-63-1 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| Melting Point | 86-87 °C | [2] |

| Appearance | Solid (predicted) | |

| XlogP (Predicted) | 1.7 | [1] |

Theoretical and Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be predicted based on its molecular structure and the principle of "like dissolves like."

The molecule possesses:

-

Non-polar regions: The benzyl group and the cyclohexane ring contribute to its solubility in non-polar and moderately polar solvents.

-

Polar regions: The ketone and the carbamate (N-H and C=O) functional groups introduce polarity and the capacity for hydrogen bonding, suggesting solubility in polar organic solvents.

This duality indicates that the compound is likely to be most soluble in moderately polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility is expected to be lower in highly non-polar solvents like hexanes and also limited in highly polar protic solvents like water, where strong solvent-solvent hydrogen bonding can dominate.

Table 3.1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Qualitative Solubility | Quantitative Data (g/100mL) |

| Dichloromethane (DCM) | Halogenated | High | Data not available |

| Chloroform | Halogenated | High | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Data not available |

| Ethyl Acetate | Polar Aprotic (Ester) | Moderate to High | Data not available |

| Acetone | Polar Aprotic (Ketone) | Moderate to High | Data not available |

| Acetonitrile | Polar Aprotic | Moderate | Data not available |

| Methanol | Polar Protic (Alcohol) | Moderate | Data not available |

| Ethanol | Polar Protic (Alcohol) | Moderate | Data not available |

| Toluene | Non-polar Aromatic | Low to Moderate | Data not available |

| Hexanes | Non-polar Aliphatic | Low | Data not available |

| Water | Polar Protic | Very Low / Insoluble | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide robust methods for quantitative determination.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[3][4]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials[3]

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Allow the solution to settle. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette, avoiding any solid particles. Immediately filter the solution using a syringe filter into a pre-weighed, dry evaporation dish.[4]

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a gentle stream of inert gas (e.g., nitrogen).

-

Drying and Weighing: Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum desiccator.[4] Weigh the dish containing the dried solute on an analytical balance.

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of solute in g / Volume of solution withdrawn in L)

-

UV-Vis Spectrophotometric Method

This method is ideal for compounds that possess a UV-absorbing chromophore, such as the benzyl group in the target molecule. It is faster than the gravimetric method and suitable for higher throughput screening.[5][6]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes or UV-compatible microplates

-

Materials for preparing a saturated solution (as above)

-

Volumetric glassware for dilutions

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution with the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The curve must follow the Beer-Lambert law in the chosen concentration range.[6]

-

Prepare Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare an equilibrated, saturated solution.

-

Sample and Dilute: Withdraw a known volume of the filtered supernatant. Dilute this sample with the solvent to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is crucial.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the equation from the linear regression of the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.[6]

-

Solubility = (Concentration of diluted sample) × (Dilution factor)

-

Logical Workflow for Compound Characterization

Before quantitative analysis, a qualitative assessment is often performed to classify a compound based on its solubility in different types of solvents. This provides initial insights into its polarity and the presence of acidic or basic functional groups.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, nor is it directly implicated in signaling pathways. Instead, its utility lies in its role as a versatile chemical intermediate. Patent literature shows its use in the synthesis of more complex molecules, such as inhibitors of hematopoietic prostaglandin D synthase.[7] In this context, the protected amine and the reactive ketone functionalities allow for sequential chemical modifications, making it a valuable scaffold for building libraries of compounds for drug discovery screening programs. A thorough understanding of its solubility is paramount for optimizing reaction conditions, work-up procedures, and purification by crystallization or chromatography.

References

- 1. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-N-Cbz-amino-cyclohexanone | CAS#:16801-63-1 | Chemsrc [chemsrc.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]

Benzyl (4-oxocyclohexyl)carbamate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzyl (4-oxocyclohexyl)carbamate, also known as N-Cbz-4-aminocyclohexanone, is a bifunctional organic molecule that has emerged as a valuable scaffold in the synthesis of complex chemical entities. Its unique structure, featuring a reactive ketone functionality and a protected amine, makes it an ideal starting material for the construction of diverse molecular architectures, particularly those relevant to medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Core Properties and Specifications

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16801-63-1 | |

| Molecular Formula | C₁₄H₁₇NO₃ | |

| Molecular Weight | 247.29 g/mol | |

| Melting Point | 80-84 °C | |

| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | |

| Synonyms | N-Cbz-4-aminocyclohexanone, 4-(Benzyloxycarbonylamino)cyclohexanone | |

| SMILES | O=C1CCC(CC1)NC(=O)OCc2ccccc2 | |

| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the N-benzyloxycarbonylation of 4-aminocyclohexanone. The following protocol is a representative procedure adapted from established methods for the Cbz protection of amines.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C is added sodium bicarbonate (2.5 eq).

-

Benzyl chloroformate (1.1 eq) is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: While a specific yield for this exact transformation is not widely reported, similar Cbz protection reactions typically proceed in high yields, often exceeding 85%.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and protected amine functionalities. The ketone can undergo a variety of transformations, including reductive amination and Wittig reactions, while the Cbz-protected amine is stable to many reaction conditions and can be deprotected at a later stage.

Reductive Amination: A Gateway to Substituted Cyclohexylamines

Reductive amination is a powerful method for the formation of C-N bonds and is a key reaction of this compound. This reaction allows for the introduction of a wide range of substituents at the 4-position of the cyclohexyl ring, leading to a diverse library of 4-aminocyclohexylamine derivatives.

Caption: Synthetic pathway and key applications of this compound.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DCM are added the primary amine (1.2 eq) and a catalytic amount of acetic acid.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for a further 12-16 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired N-substituted 4-aminocyclohexylamine derivative.

Expected Quantitative Data:

| Reactant/Product | Role | Molar Eq. | Typical Yield (%) |

| This compound | Starting Material | 1.0 | - |

| Benzylamine | Amine Source | 1.2 | - |

| Sodium triacetoxyborohydride | Reducing Agent | 1.5 | - |

| N-Cbz-4-(benzylamino)cyclohexylamine | Product | - | 75-90 |

Wittig Reaction: Formation of Exocyclic Alkenes

The ketone functionality of this compound can also be converted to an exocyclic double bond via the Wittig reaction. This transformation is valuable for introducing a methylene group, which can serve as a handle for further synthetic manipulations.

Caption: Experimental workflow for the Wittig olefination.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.30-7.40 | multiplet |

| CH₂ (benzyl) | ~5.10 | singlet |

| NH (carbamate) | 4.8-5.2 | broad singlet |

| CH (cyclohexyl, adjacent to N) | 3.6-3.8 | multiplet |

| CH₂ (cyclohexyl, adjacent to C=O) | 2.2-2.5 | multiplet |

| CH₂ (cyclohexyl, adjacent to CH-N) | 1.8-2.1 | multiplet |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C=O (ketone) | ~210 |

| C=O (carbamate) | ~156 |

| Aromatic (quaternary) | ~136 |

| Aromatic (CH) | 127-129 |

| CH₂ (benzyl) | ~67 |

| CH (cyclohexyl, adjacent to N) | ~50 |

| CH₂ (cyclohexyl, adjacent to C=O) | ~40 |

| CH₂ (cyclohexyl, adjacent to CH-N) | ~32 |

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the presence of two key reactive sites allow for the efficient construction of a wide array of complex molecules. The ability to selectively functionalize the ketone and deprotect the amine at a later stage provides chemists with a powerful tool for the synthesis of novel compounds, particularly in the realm of drug discovery and development. The methodologies and data presented in this guide are intended to facilitate the use of this important synthetic intermediate in the modern chemistry laboratory.

The Strategic Role of Benzyl (4-oxocyclohexyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (4-oxocyclohexyl)carbamate, a versatile bifunctional molecule, has emerged as a pivotal building block in the landscape of medicinal chemistry. While not possessing significant intrinsic biological activity itself, its true value lies in its utility as a key intermediate for the synthesis of complex and potent therapeutic agents. This technical guide delineates the core applications of this compound, providing insights into its synthesis, and its instrumental role in the development of novel inhibitors for various key drug targets.

Core Properties and Synthesis

This compound, also known by synonyms such as 4-(Benzyloxycarbonylamino)cyclohexanone or N-Cbz-4-aminocyclohexanone, is a white solid organic compound. Its structure features a cyclohexanone ring, which provides a valuable scaffold for conformational constraint in drug design, and a benzyl carbamate (Cbz) protected amine, a stable yet readily cleavable group crucial for multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 16801-63-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

General Synthesis Protocol: N-Benzyloxycarbonylation

The synthesis of this compound is typically achieved through the N-benzyloxycarbonylation of 4-aminocyclohexanone. This reaction, a standard procedure for protecting amines, involves the treatment of the amine with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Tetrahydrofuran (THF) and Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 4-aminocyclohexanone hydrochloride in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents) at 0 °C.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound as a white solid.

-

Role as a Key Intermediate in Drug Discovery

The primary significance of this compound in medicinal chemistry is its role as a versatile intermediate. The ketone functionality allows for further modifications, most notably through reductive amination, to introduce diverse substituents and build molecular complexity. The Cbz-protected amine provides a stable handle that can be deprotected at a later synthetic stage to reveal a primary or secondary amine for further functionalization.

This building block has been instrumental in the synthesis of inhibitors for several important biological targets, as documented in various patents.

Synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Inhibitors of H-PGDS are being investigated for the treatment of conditions like asthma and allergic rhinitis. This compound serves as a starting material for the synthesis of potent H-PGDS inhibitors.

Experimental Protocol: Reductive Amination in H-PGDS Inhibitor Synthesis

-

Materials:

-

This compound

-

A primary or secondary amine (the specific amine varies depending on the target inhibitor)

-

Sodium triacetoxyborohydride

-

Acetic acid

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

-

Procedure:

-

A solution of this compound and the desired amine (1.0-1.2 equivalents) in DCE is stirred at room temperature.

-

A catalytic amount of acetic acid is added, and the mixture is stirred for a period to allow for imine/enamine formation.

-

Sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched, typically with an aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

-

Synthesis of CD38 Inhibitors

CD38 is a transmembrane glycoprotein with enzymatic activity that is involved in NAD+ metabolism. It is a target for the treatment of various diseases, including metabolic disorders and cancer. This compound is a key building block in the synthesis of small molecule inhibitors of CD38.

The synthetic strategy often involves a reductive amination reaction, similar to the one described for H-PGDS inhibitors, to couple the cyclohexanone moiety with various amine-containing fragments.

Synthesis of CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme involved in the regulation of transcription. Inhibitors of CDK9 are being explored as potential therapeutics for cancer and other diseases. The synthesis of certain classes of CDK9 inhibitors utilizes this compound to introduce a substituted cyclohexylamine pharmacophore.

Table 2: Application of this compound in the Synthesis of Bioactive Molecules

| Target Molecule Class | Biological Target | Therapeutic Area | Key Synthetic Transformation |

| Substituted Aminocyclohexanes | H-PGDS | Allergy, Inflammation | Reductive Amination |

| Fused Heterocyclic Compounds | CD38 | Metabolic Diseases, Oncology | Reductive Amination |

| Pyrimidine Derivatives | CDK9 | Oncology | Reductive Amination |

Quantitative Data and Biological Activity

As a synthetic intermediate, there is a notable absence of published data regarding the direct biological activity of this compound. Its utility is not derived from its interaction with biological targets but from its chemical reactivity and structural contribution to the final active compounds. The quantitative data associated with this molecule are primarily found in the context of reaction yields and purities during the synthesis of its derivatives.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its bifunctional nature, combining a reactive ketone and a protected amine on a conformationally relevant cyclohexyl scaffold, provides a powerful platform for the synthesis of complex and diverse molecular architectures. While devoid of significant intrinsic biological activity, its strategic application in the construction of potent inhibitors for key drug targets such as H-PGDS, CD38, and CDK9 underscores its immense value to the drug discovery and development pipeline. The synthetic protocols and workflows outlined in this guide highlight its versatility and importance for researchers and scientists in the field. Further exploration of this privileged scaffold is likely to continue yielding novel therapeutic candidates in the years to come.

Discovery and history of N-Cbz-4-aminocyclohexanone

An In-depth Technical Guide to N-Cbz-4-aminocyclohexanone: Discovery, History, and Synthetic Applications

Introduction

N-Cbz-4-aminocyclohexanone, also known as benzyl (4-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in the field of organic chemistry and drug discovery.[1][2] Its structure combines a cyclohexanone ring, a key motif in many biologically active molecules, with a carbamate-protected amine. The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, making it a crucial tool in multi-step syntheses.[3] This guide provides a comprehensive overview of the history, properties, synthesis, and applications of N-Cbz-4-aminocyclohexanone for researchers, scientists, and drug development professionals.

While a singular, seminal publication detailing the "discovery" of N-Cbz-4-aminocyclohexanone is not readily apparent in the surveyed literature, its existence is a logical extension of the development of amine protection chemistry. The benzyloxycarbonyl (Cbz) group was one of the first and most widely used protecting groups for amines in peptide synthesis, a field that saw significant advancements in the mid-20th century.[3][4] The application of this protecting group to various amine-containing scaffolds, including cyclic ketones like 4-aminocyclohexanone, would have been a natural progression in synthetic chemistry.

Physicochemical and Quantitative Data

The key physicochemical properties of N-Cbz-4-aminocyclohexanone are summarized in the table below, providing essential data for its use in a laboratory setting.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| CAS Number | 16801-63-1 | [2] |

| Appearance | White to tan powder, crystals, and/or chunks | |

| Melting Point | 80-84 °C | [2] |

| Assay | ≥97% | [2] |

| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N | |

| SMILES | O=C1CCC(CC1)NC(=O)OCc2ccccc2 |

Synthesis and Experimental Protocols

The synthesis of N-Cbz-4-aminocyclohexanone can be achieved through two primary routes: the direct N-protection of 4-aminocyclohexanone or the oxidation of an N-Cbz protected 4-aminocyclohexanol precursor.

General Synthesis of N-Cbz Protected Amines

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and ease of removal by catalytic hydrogenation.[5]

Experimental Protocol 1: N-Benzyloxycarbonylation of 4-Aminocyclohexanone

This protocol describes a general method for the N-Cbz protection of an amine, which can be adapted for 4-aminocyclohexanone.

Materials:

-

4-aminocyclohexanone hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-aminocyclohexanone hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield N-Cbz-4-aminocyclohexanone.

Experimental Protocol 2: Oxidation of Benzyl (trans-4-hydroxycyclohexyl)carbamate

This method involves the oxidation of the corresponding N-Cbz protected amino alcohol.

Materials:

-

Benzyl (trans-4-hydroxycyclohexyl)carbamate

-

Jones reagent (chromic acid in sulfuric acid and acetone)

-

Acetone

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl (trans-4-hydroxycyclohexyl)carbamate (1.0 equivalent) in acetone and cool to 0 °C.

-

Slowly add Jones reagent dropwise to the solution while stirring at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After stirring for 30 minutes, quench the reaction with a saturated aqueous sodium bisulfite solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Cbz-4-aminocyclohexanone as a white solid.

Applications in Drug Discovery and Development

N-Cbz-4-aminocyclohexanone serves as a crucial building block in the synthesis of various pharmaceutical compounds.[6] The 4-aminocyclohexanone moiety is a common scaffold in molecules targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[7][8] The Cbz-protected amine allows for selective reactions at other positions of the molecule before the amine is deprotected for further functionalization.

Role as an Intermediate in Kinase Inhibitor Synthesis

N-Cbz-4-aminocyclohexanone is a valuable intermediate in the synthesis of kinase inhibitors.[3][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11] The 4-aminocyclohexanone core can serve as a scaffold to which various pharmacophoric groups are attached to achieve potent and selective inhibition of specific kinases.

The following diagram illustrates a hypothetical multi-step synthesis of a generic kinase inhibitor starting from N-Cbz-4-aminocyclohexanone, showcasing a typical experimental workflow in drug discovery.

Conclusion

N-Cbz-4-aminocyclohexanone is a foundational building block in modern organic synthesis, particularly in the realm of medicinal chemistry. While its specific discovery is not prominently documented, its utility is firmly established in the synthesis of complex molecules, including potent kinase inhibitors. The straightforward methods for its synthesis, coupled with the versatility of the Cbz protecting group, ensure its continued importance in the development of novel therapeutics. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this valuable synthetic intermediate.

References

- 1. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. Design and Synthesis of a Series of Novel Macrocycle Janus Kinase 2 Inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 9. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

Physical and chemical characteristics of Cbz protected cyclohexanone

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(Benzyloxycarbonyl)-4-aminocyclohexanone

For researchers, scientists, and drug development professionals, N-(benzyloxycarbonyl)-4-aminocyclohexanone, also known as Cbz-protected cyclohexanone, is a valuable bifunctional molecule. It incorporates a reactive ketone and a protected amine within a conformationally well-defined cyclohexyl scaffold, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of N-Cbz-4-aminocyclohexanone are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 16801-63-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 247.29 g/mol | [3][4] |

| Appearance | White solid | [1] |

| Melting Point | 80-87 °C | [1][2] |

| Boiling Point | 427.3 ± 44.0 °C (Predicted) | [2] |

| Solubility | Soluble in methanol (inferred from Boc-analog) | [7] |

| Purity | Commercially available at ≥97% | |

| Storage | Store under an inert atmosphere (Argon charged) | [3] |

| InChI Key | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |

| Synonyms | (4-Oxocyclohexyl)carbamic acid benzyl ester, 4-(Benzyloxycarbonylamino)cyclohexanone, Benzyl 4-oxocyclohexylcarbamate | [1][6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the phenyl ring (multiplets between 7.2 and 7.4 ppm), the methine proton on the carbon bearing the nitrogen (a broad multiplet), and the methylene protons of the cyclohexanone ring (complex multiplets).

-

¹³C NMR: The carbon NMR spectrum should display a peak for the ketone carbonyl carbon (around 210 ppm), the carbamate carbonyl carbon (around 156 ppm), peaks for the aromatic carbons of the phenyl group (in the 127-137 ppm region), the benzylic carbon of the Cbz group (around 67 ppm), and signals for the carbons of the cyclohexyl ring. For comparison, the carbonyl carbon of 4-tert-butylcyclohexanone appears at 211.6 ppm.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically around 1710 cm⁻¹.[9] Another strong absorption for the carbamate carbonyl of the Cbz group is expected around 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate should appear as a sharp peak in the range of 3300-3500 cm⁻¹.[10]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 247.29, corresponding to the molecular weight of the compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of N-Cbz-4-aminocyclohexanone.

Synthesis of N-Cbz-4-aminocyclohexanone from Benzyl (trans-4-hydroxycyclohexyl)carbamate

This procedure utilizes the Jones oxidation of the corresponding Cbz-protected amino alcohol.[6]

Materials:

-

Benzyl (trans-4-hydroxycyclohexyl)carbamate

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Benzyl (trans-4-hydroxycyclohexyl)carbamate (1.00 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After stirring for 30 minutes at 0 °C, quench the reaction by the addition of a saturated aqueous sodium bisulfite solution until the orange color of Cr(VI) is discharged.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting white solid can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations

N-Cbz-4-aminocyclohexanone possesses two primary sites of reactivity: the ketone carbonyl group and the Cbz-protected amine.

Reactions at the Ketone Carbonyl

The cyclohexanone moiety can undergo a variety of classical carbonyl reactions, including but not limited to:

-

Reductive Amination: To introduce a second amino group.

-

Wittig Reaction: To form an exocyclic double bond.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

Grignard and Organolithium Additions: To introduce alkyl, aryl, or vinyl groups at the carbonyl carbon.

Deprotection of the Cbz Group

The carboxybenzyl (Cbz) protecting group is known for its stability under a range of conditions but can be selectively removed when desired. The most common method for Cbz deprotection is hydrogenolysis .[11]

Typical Hydrogenolysis Conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Hydrogen Source: Hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.

-

Solvent: Methanol or ethanol.

The reaction proceeds under mild conditions to yield the free 4-aminocyclohexanone, releasing toluene and carbon dioxide as byproducts.

Safety Information

N-Cbz-4-aminocyclohexanone is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be taken, including the use of eye protection, gloves, and a lab coat.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood.[1]

This technical guide provides a foundational understanding of the physical and chemical characteristics of Cbz-protected cyclohexanone, offering valuable insights for its application in research and development. The provided data and protocols serve as a starting point for the safe and effective use of this versatile chemical building block.

References

- 1. N-Cbz-4-アミノシクロヘキサノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-N-Cbz-amino-cyclohexanone | CAS#:16801-63-1 | Chemsrc [chemsrc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 16801-63-1_N-Cbz-4-aminocyclohexanone_ZiYi Reagent [ziyi-reagent.com]

- 5. 4-N-Cbz-amino-cyclohexanone [oakwoodchemical.com]

- 6. 4-N-Cbz-cyclohexanone | 16801-63-1 [chemicalbook.com]

- 7. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]

- 8. acadiau.ca [acadiau.ca]

- 9. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Benzyl (4-oxocyclohexyl)carbamate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Benzyl (4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a versatile chemical intermediate utilized in various synthetic applications, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1] Its unique structure, incorporating a cyclohexanone ring and a carbamate group, makes it a valuable building block in medicinal chemistry.[1][2] Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel.

This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available safety data and chemical information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard identified is serious eye irritation.[3][4][5] It may also be harmful if ingested or inhaled and is reported to be irritating to mucous membranes and the upper respiratory tract.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4][5] | GHS07 | Warning |

Table 1: GHS Classification for this compound

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 16801-63-1[1][2][3][5] |

| Molecular Formula | C₁₄H₁₇NO₃[1][5] |

| Molecular Weight | 247.29 g/mol [1][5] |

| Appearance | White to light brown crystal solid[1] |

| Melting Point | 80-84 °C[4] |

| Purity | ≥ 97-98%[1][4] |

| Storage Class Code | 11 - Combustible Solids[4] |

Table 2: Physical and Chemical Properties of this compound

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[3] Eyewash stations and safety showers should be readily available.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear protective safety goggles or a face shield.[3]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[3]

-

Respiratory Protection: A dust mask (type N95 or equivalent) should be worn to avoid inhalation of dust.[3][4]

-

-

General Hygiene: Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage

-

Conditions: Store in a cool, dry, well-ventilated place.[3] Recommended storage temperature is between 0 - 8 °C.[1]

-

Containers: Keep containers tightly closed when not in use.[3]

-

Stability: Carbamate esters can be susceptible to hydrolysis. To maintain integrity, store in a dry environment, such as in a desiccator with a drying agent, and consider replacing the air with an inert gas like argon or nitrogen.[7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Causes serious eye irritation. Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[3][8][9][10] Remove contact lenses if present and easy to do so.[4][11] Continue rinsing. Seek immediate medical attention.[3][8] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with generous quantities of running water and non-abrasive soap.[3] If irritation persists, seek medical attention.[3] |

| Inhalation | May be irritating to the upper respiratory tract. [3] Move the exposed person to fresh air at once.[3][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[3] |

| Ingestion | May be harmful by ingestion. [3] Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |

Table 3: First Aid Procedures for this compound Exposure

Accidental Release and Firefighting Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate: Ventilate the area and evacuate unnecessary personnel.

-

Protect: Wear appropriate PPE, including a respirator, impervious boots, and chemical-resistant gloves.[3]

-

Contain: Scoop up the solid material and place it into a suitable, labeled container for disposal.[3]

-

Clean: Wash the spill area thoroughly after material pickup is complete.[3]

Firefighting

-

Hazards: The compound is a combustible solid.[4] It may emit toxic fumes under fire conditions.[3]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Cool water may be used.[3]

Disposal Considerations

All waste materials should be handled as hazardous waste. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to all federal, state, and local environmental regulations for waste disposal.[3]

Toxicological Information

While comprehensive toxicological studies for this specific compound are not widely published, the primary known hazard is serious eye irritation.[3][4][5] It is also classified as potentially harmful by ingestion and inhalation and is an irritant to mucous membranes and the upper respiratory tract.[3] The health hazards of this product have not been fully investigated.[3] Users should handle it with the assumption that it may have other unknown toxicological properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. N-Cbz-4-aminocyclohexanone 97 16801-63-1 [sigmaaldrich.com]

- 5. This compound | C14H17NO3 | CID 14615292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. researchgate.net [researchgate.net]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]

- 10. epa.gov [epa.gov]

- 11. Eye Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

Commercial suppliers of Benzyl (4-oxocyclohexyl)carbamate

An In-Depth Technical Guide to Commercial Suppliers of Benzyl (4-oxocyclohexyl)carbamate

For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical intermediates is paramount. This compound (CAS No. 16801-63-1) is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of its commercial suppliers, available purities, and quantities, alongside relevant technical information to support your research and development endeavors.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to different research and development needs, from small-scale laboratory work to larger, pre-clinical studies. The following table summarizes the offerings from several key suppliers. Please note that pricing is often subject to change and may require a direct quote from the supplier.

| Supplier | Product Name/Code | CAS Number | Purity | Available Quantities | Price (USD) |

| Fisher Scientific | ChemScene | this compound | CS-W003311 | 16801-63-1 | 98% | 25 g | ~$64.26/Each |

| BLD Pharm | This compound | 16801-63-1 | ≥97% | 1g, 5g, 25g | Request Quote |

| Chem-Impex International | 4-N-Z-Amino-cyclohexanone | 16801-63-1 | ≥98% (HPLC) | Not Specified | Request Quote |

| AiFChem | This compound | ACOLXC146 | 16801-63-1 | 97% | 25 g, 100 g | Request Quote |

| eMolecules (via Fisher Scientific) | Pharmablock / benzyl N-(4-oxocyclohexyl)carbamate / PBT5379 | 16801-63-1 | Not Specified | 25 mg | Request Quote |

Experimental Protocols

Plausible Synthesis Route

-

Protection of 4-Aminocyclohexanol: 4-aminocyclohexanol hydrochloride would be reacted with benzyl chloroformate in the presence of a base (e.g., sodium carbonate or triethylamine) in a suitable solvent system (e.g., dichloromethane/water or dioxane/water) to yield Benzyl (4-hydroxycyclohexyl)carbamate.

-

Oxidation to Ketone: The resulting alcohol would then be oxidized to the corresponding ketone. A common method for this transformation is Swern oxidation or the use of other oxidizing agents like pyridinium chlorochromate (PCC) or a hypochlorite solution. A patent for a related compound (4-N-Boc-amino cyclohexanone) describes using a sodium hypochlorite or sodium chlorite solution for this oxidation step[1].

General Purification Protocol by Column Chromatography

High purity of this compound is crucial for subsequent reactions. A general protocol for purification using silica gel column chromatography is provided below, adapted from a method for a similar compound.[2]

1. Preparation of the Column:

- A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared.

- The slurry is poured into a chromatography column and packed evenly.

- The column is equilibrated by washing with the initial mobile phase.

2. Sample Loading:

- The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane).

- The dissolved sample is carefully loaded onto the top of the silica bed.

3. Elution and Fraction Collection:

- The elution is started with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate).

- The polarity of the mobile phase is gradually increased to elute the compound of interest.

- Fractions of the eluent are collected separately.

4. Analysis and Product Isolation:

- The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

- The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Procurement Workflow

The process of acquiring this compound for research purposes follows a logical progression from initial identification of needs to final quality control. The diagram below illustrates a typical workflow.

Caption: A typical workflow for the procurement of this compound.

References

Methodological & Application

Synthesis of Benzyl (4-oxocyclohexyl)carbamate: A Detailed Guide for Researchers

Application Notes

The synthesis of Benzyl (4-oxocyclohexyl)carbamate is a crucial step in the development of various pharmaceutical compounds. This compound serves as a valuable intermediate, incorporating a protected amine on a cyclohexanone scaffold. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed via catalytic hydrogenolysis, making it a preferred choice in multi-step syntheses.[1]

The 4-oxocyclohexyl)carbamate moiety is a key structural element in molecules designed to interact with specific biological targets. The ketone functionality provides a handle for further chemical modifications, such as the introduction of spirocyclic systems, which are of significant interest in drug design due to their rigid three-dimensional structures. This allows for the exploration of chemical space and the optimization of lead compounds.

In medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity. The rigid cyclohexane ring can serve as a scaffold to present functional groups in a well-defined spatial orientation, enhancing binding affinity and selectivity for the target protein. For instance, compounds bearing this motif are explored in the development of treatments for a variety of diseases.

Reaction Scheme